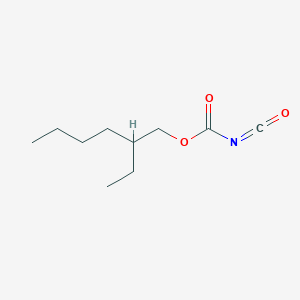
ethyl 2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ethyl 2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at positions 2 and 4, a morpholine ring at position 6, and an acetic acid ethyl ester group at position 5. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
準備方法
The synthesis of ethyl 2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by cyclizing an aminomalonic ester with guanidine or its salt in the presence of a base to produce 2,5-diamino-4,6-dihydroxypyrimidine or its salt.
Introduction of the Morpholine Ring: The 4,6-dichloropyrimidine is reacted with morpholine under appropriate conditions to introduce the morpholine ring at position 6.
Attachment of the Acetic Acid Ethyl Ester Group: The final step involves the reaction of the intermediate with an appropriate acetic acid derivative to introduce the acetic acid ethyl ester group at position 5.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反応の分析
ethyl 2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
ethyl 2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetate has several scientific research applications, including:
Medicinal Chemistry: Pyrimidine derivatives are known for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Agrochemicals: The compound can be used as an intermediate in the synthesis of herbicides and pesticides.
Biological Research: The compound can be used as a tool to study various biological processes and pathways.
作用機序
The mechanism of action of ethyl 2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, pyrimidine derivatives are known to inhibit enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis and cell proliferation .
類似化合物との比較
ethyl 2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetate can be compared with other pyrimidine derivatives, such as:
2,4-Dichloropyrimidine: Lacks the morpholine and acetic acid ethyl ester groups.
6-Morpholin-4-yl-pyrimidine: Lacks the chlorine atoms and acetic acid ethyl ester group.
Pyrimidine-5-yloxy-acetic acid ethyl ester: Lacks the chlorine atoms and morpholine ring.
The presence of the morpholine ring and acetic acid ethyl ester group in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C12H15Cl2N3O4 |
|---|---|
分子量 |
336.17 g/mol |
IUPAC名 |
ethyl 2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetate |
InChI |
InChI=1S/C12H15Cl2N3O4/c1-2-20-8(18)7-21-9-10(13)15-12(14)16-11(9)17-3-5-19-6-4-17/h2-7H2,1H3 |
InChIキー |
PKCWHWHQSQZIDO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)COC1=C(N=C(N=C1Cl)Cl)N2CCOCC2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 4-[4-(4-methylphenoxy)phenyl]-4-oxobut-2-enoate](/img/structure/B8555779.png)










![7-Chloro-2-methylsulfanyl-thiazolo[4,5-b]pyridine-6-carbonitrile](/img/structure/B8555853.png)


